N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H15N3O3S2 and its molecular weight is 361.43. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Sulfonamide derivatives have been synthesized through various chemical methods. For example, one study detailed a one-pot synthesis method for creating heterocyclic compounds that involve nucleophilic addition and cyclization processes to produce imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b]thiazol-5-yl sulfonamides, demonstrating the versatility of sulfonamides in creating complex heterocyclic structures (Rozentsveig et al., 2013). Another example is the synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts, showing high levels of regio- and diastereoselectivity, which are crucial for developing pharmacologically active compounds (Matlock et al., 2015).
Biological Activities and Potential Therapeutic Applications
Sulfonamide derivatives exhibit a range of biological activities, including antimicrobial and antitubercular properties. For instance, certain phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives have shown promising antimicrobial activity (Yıldırır et al., 2009). Additionally, novel heterocyclic compounds containing a sulfonamido moiety were developed as antibacterial agents, highlighting the potential of sulfonamide derivatives in addressing antibiotic resistance (Azab et al., 2013).
Advanced Applications and Research Directions
The exploration of sulfonamides extends into advanced applications such as cancer chemotherapy and the treatment of infectious diseases. Some sulfonamide analogs have been studied for their antitumor properties against various cancer cell lines, underscoring the therapeutic potential of sulfonamide derivatives in oncology (Mohamadi et al., 1992). The versatility of sulfonamides is further demonstrated by their use in synthesizing boron-containing heterocycles, opening new avenues for functionalization and the development of novel compounds with unique properties (Azev et al., 2004).
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-15-9-8-14(13-5-2-1-3-6-13)18-19(15)11-10-17-24(21,22)16-7-4-12-23-16/h1-9,12,17H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSZXMMYUGNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.